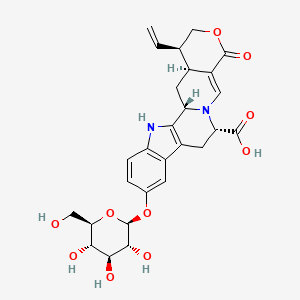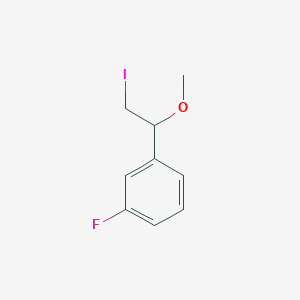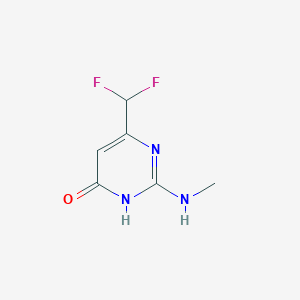
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of both difluoromethyl and methylamino groups in its structure contributes to its distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the introduction of difluoromethyl and methylamino groups onto a pyrimidinone scaffold. One common method includes the reaction of a suitable pyrimidinone precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrimidinones .
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methylamino group can also contribute to the compound’s overall reactivity and interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-2-(ethylamino)-3,4-dihydropyrimidin-4-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to the specific combination of difluoromethyl and methylamino groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H7F2N3O |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7F2N3O/c1-9-6-10-3(5(7)8)2-4(12)11-6/h2,5H,1H3,(H2,9,10,11,12) |
Clave InChI |
OLPPHZQJTSTJTJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=CC(=O)N1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


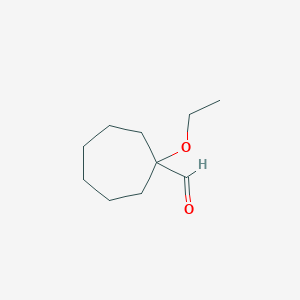
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
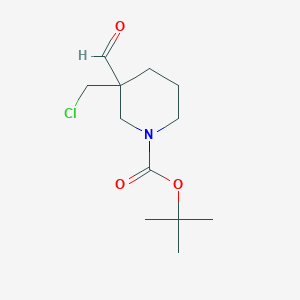
![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
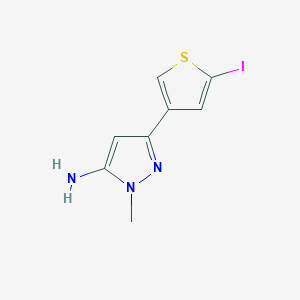
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)
amine](/img/structure/B13315572.png)
amine](/img/structure/B13315585.png)
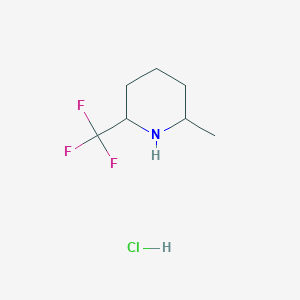
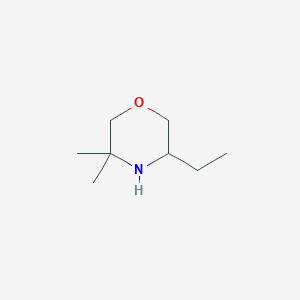
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
